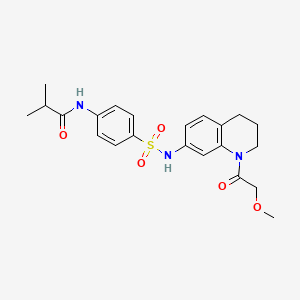

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

Description

This compound features a 1,2,3,4-tetrahydroquinoline (THQ) core modified at the 1-position with a 2-methoxyacetyl group and at the 7-position with a sulfamoylphenylisobutyramide moiety. The THQ core is a privileged scaffold in medicinal chemistry, known for modulating opioid receptors and other biological targets . The 2-methoxyacetyl group enhances metabolic stability, while the sulfamoylphenylisobutyramide contributes to hydrogen-bonding interactions, influencing target affinity and solubility.

Properties

IUPAC Name |

N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-15(2)22(27)23-17-8-10-19(11-9-17)31(28,29)24-18-7-6-16-5-4-12-25(20(16)13-18)21(26)14-30-3/h6-11,13,15,24H,4-5,12,14H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCQRWWTZMUQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide typically involves multi-step reactions, combining quinoline derivatives with sulfonamide and isobutyramide moieties. Standard laboratory conditions for these syntheses include reactions performed in organic solvents like methanol or dichloromethane, under inert atmosphere, with precise control of temperature to ensure proper formation of the desired compound.

Industrial Production Methods: Industrial production often scales up these methods, involving continuous flow chemistry for increased efficiency and yield. Automation in reagent addition and purification techniques, like chromatography and recrystallization, are key to achieving high purity products.

Chemical Reactions Analysis

Types of Reactions it Undergoes: N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide can participate in a variety of chemical reactions including:

Oxidation

Reduction

Substitution

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituents such as alkyl halides. The reactions generally occur under controlled conditions with specific catalysts or bases to drive the transformations efficiently.

Major Products Formed: These reactions result in modified derivatives that may display distinct properties, potentially enhancing biological activity or altering physical characteristics.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, used in catalysis, or as intermediates in organic synthesis.

Biology: In biological research, N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is evaluated for potential pharmacological properties, possibly including enzyme inhibition or receptor modulation.

Medicine: Medicinally, this compound might be investigated for its therapeutic potential in conditions requiring targeted intervention at the molecular level, like cancers or metabolic disorders.

Industry: Industrially, its utility spans from being a precursor in the manufacturing of dyes and polymers to acting as a stabilizer in complex formulations.

Mechanism of Action

The precise mechanism by which N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes where it acts as an inhibitor, blocking the substrate binding, or receptors where it modulates cellular responses by altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Modified THQ Cores

Compound 3i

- Name: (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide

- Key Differences :

- Substitution : A benzyl group at the 6-position and a sulfamide linkage instead of the sulfamoylphenylisobutyramide.

- Activity : Designed as a mixed-efficacy μ-opioid receptor (MOR) agonist, highlighting the role of stereochemistry (R-configuration) in receptor binding .

- Synthetic Yield : 62.7%, indicating moderate efficiency in large-scale synthesis .

CAS 941955-64-2

- Name: N-(4-(N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide

- Key Differences :

Analogues with Varied Sulfonamide/Sulfamide Linkages

SAR245409

- Structure: Contains a quinoxalinylsulfamoyl group instead of THQ.

- Pharmacological Use: PI3K/mTOR inhibitor, demonstrating how sulfamoyl-linked heterocycles can target signaling pathways .

A28–A35 Series

- General Structure: N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide derivatives.

- Key Differences :

Analogues with Alternative Heterocyclic Cores

Compound from

- Name: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Key Differences: Tetrahydroisoquinoline Core: Increased aromaticity compared to THQ, altering pharmacokinetics. Trifluoroacetyl Group: Enhances metabolic resistance but reduces solubility . Scale-Up: Synthesized at 100g scale, indicating industrial feasibility .

CAS 955232-19-6

- Name: N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

- Key Differences :

Analogues with Modified Aromatic Systems

Compounds 4o–4s ()

- Examples : N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide.

- Synthesis: Copper-catalyzed methods offer greener routes compared to traditional sulfonation .

Biological Activity

N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its intricate structure, which includes a tetrahydroquinoline core and a sulfamoyl group. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 431.46 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O6S |

| Molecular Weight | 431.46 g/mol |

| Purity | ≥95% |

The compound's structure features a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties, including analgesic and anti-inflammatory effects.

While specific mechanisms of action for this compound remain largely unexplored, related compounds in the tetrahydroquinoline class have demonstrated interactions with various biological targets. For instance:

- Opioid Receptors : Research has shown that modifications to the tetrahydroquinoline core can influence binding affinity and selectivity towards μ-opioid receptors (MOR) and δ-opioid receptors (DOR) .

- Antimicrobial Activity : Compounds containing sulfamoyl groups often exhibit antimicrobial properties due to their ability to inhibit bacterial folate synthesis.

Biological Activity Studies

Recent studies have investigated the biological activity of similar compounds within the tetrahydroquinoline family. Here are some notable findings:

Case Study 1: Antimicrobial Properties

A study on sulfamoyl derivatives indicated that modifications to the tetrahydroquinoline structure could enhance antimicrobial efficacy against various bacterial strains. The presence of the sulfamoyl group was crucial for activity against Gram-positive bacteria .

Case Study 2: Analgesic Effects

Research on related tetrahydroquinoline derivatives has shown potential analgesic effects through modulation of opioid receptors. These compounds have been tested in animal models, demonstrating significant pain relief comparable to standard analgesics .

In Vitro and In Vivo Evaluations

In vitro assays are essential for assessing the biological activity of this compound. Preliminary findings suggest:

- Cytotoxicity : Evaluations using cell lines indicate moderate cytotoxic effects at higher concentrations.

- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.